S 3304

概要

説明

- S-3304は、マトリックスメタロプロテアーゼ阻害剤(MMPIs)のクラスに属する新規化合物です。

- マトリックスメタロプロテアーゼ(MMPs)は、細胞外マトリックス(ECM)および基底膜の成分を切断することにより、癌の発症および進行において重要な役割を果たします .

- S-3304は、腫瘍の浸潤と転移に関与するMMP-2とMMP-9を特異的に阻害します。

- 異種移植モデルを含む前臨床試験で有望な結果を示しています。

準備方法

- S-3304の合成経路は、文献ではあまり広く文書化されていません。

- S-3304はD-トリプトファン誘導体であることが知られています。

- 工業生産方法は独自のものです。ただし、研究室ではカスタムプロトコルを使用して合成することができます。

化学反応の分析

- S-3304は、主にMMP-2とMMP-9のMMPを阻害します。

- MMP-1、MMP-3、またはMMP-7は阻害しません。

- MMP阻害に関連する一般的な反応には、酵素の活性部位への結合、基質の切断の阻害などがあります。

- MMP阻害のための試薬と条件は、化合物の化学構造に固有です。

科学研究アプリケーション

- S-3304は、さまざまな分野で潜在的なアプリケーションを持っています:

癌研究: MMP阻害活性により、S-3304は抗癌剤として研究することができます。

血管新生阻害: MMPを阻害することにより、腫瘍の血管新生を抑制することができます。

創傷治癒: MMPは創傷治癒中の組織の再構築に関与しています。

神経変性疾患: MMPは神経炎症とニューロンの損傷に関与しています。

心臓血管研究: MMPは血管のリモデリングに貢献しています。

創薬: S-3304は、新規MMPIsを設計するためのリード化合物として役立つ可能性があります。

科学的研究の応用

- S-3304 has potential applications in various fields:

Cancer Research: Due to its MMP inhibitory activity, S-3304 may be explored as an anti-cancer agent.

Angiogenesis Inhibition: By blocking MMPs, it could suppress tumor angiogenesis.

Wound Healing: MMPs play a role in tissue remodeling during wound healing.

Neurodegenerative Diseases: MMPs are implicated in neuroinflammation and neuronal damage.

Cardiovascular Research: MMPs contribute to vascular remodeling.

Drug Development: S-3304 may serve as a lead compound for designing new MMPIs.

作用機序

- S-3304は、MMPの活性部位に結合してECMの分解を阻害することにより、MMPを阻害します。

- 分子標的はMMP-2とMMP-9です。

- 関与する経路には、ECMのリモデリング、細胞遊走、および血管新生があります。

類似化合物の比較

- S-3304のユニークさは、他のMMPに影響を与えることなく、MMP-2とMMP-9を選択的に阻害することです。

- マリマスタットやバティマスタットなどの一般的なMMPIsには類似の化合物がありますが、それらのより広範な阻害プロファイルは、筋骨格系の副作用につながる可能性があります .

類似化合物との比較

- S-3304’s uniqueness lies in its selective inhibition of MMP-2 and MMP-9 without affecting other MMPs.

- Similar compounds include general MMPIs like marimastat and batimastat, but their broader inhibition profiles may lead to musculoskeletal side effects .

生物活性

S-3304 is a novel compound primarily recognized for its role as a matrix metalloproteinase (MMP) inhibitor , specifically targeting MMP-2 and MMP-9. These enzymes are crucial in various physiological processes, including tissue remodeling, wound healing, and angiogenesis, but are also implicated in cancer progression and metastasis. The biological activity of S-3304 has been the subject of several studies, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic potential in oncology.

Phase I Clinical Trial Findings

A pivotal Phase I clinical trial investigated the pharmacokinetics and pharmacodynamics of S-3304 in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities, and intratumoral MMP inhibitory activity.

- Study Design : 32 patients were enrolled, receiving escalating doses of S-3304 (800 mg to 3200 mg twice daily).

- Results :

- The maximum tolerated dose was not reached due to impracticality in dose escalation.

- Gastrointestinal toxicities were the most common adverse effects observed.

- Significant inhibition of MMP activity was noted in 17 out of 18 patients assessed.

- Steady-state concentrations were achieved by day 8, with pharmacokinetic parameters indicating less than dose-proportional increases in plasma concentration .

Table: Summary of Pharmacokinetic Parameters

| Dose Level (mg) | C_max (ng/mL) | AUC_0-8 (ng·h/mL) | Observed Toxicities |

|---|---|---|---|

| 800 | X1 | Y1 | Mild gastrointestinal issues |

| 1600 | X2 | Y2 | Moderate gastrointestinal issues |

| 2400 | X3 | Y3 | Severe gastrointestinal issues |

| 3200 | X4 | Y4 | Notable increase in MMP activity for one patient |

Note: Specific values for C_max and AUC_0-8 are placeholders (X1, Y1, etc.) pending actual data extraction from detailed reports.

S-3304 acts as a noncytotoxic inhibitor of MMPs. Its mechanism includes:

- Inhibition of Angiogenesis : In animal models, S-3304 demonstrated significant inhibition of angiogenesis induced by various stimuli.

- Antimetastatic Effects : The compound effectively reduced metastatic lung colonization in murine models of cancer .

Case Studies on Antitumor Activity

Several preclinical studies have highlighted the efficacy of S-3304 in reducing tumor growth and metastasis:

- Study on Lewis Lung Carcinoma : Oral administration of S-3304 significantly inhibited lung metastasis when administered post-tumor cell injection via tail vein.

- Colon Cancer Model : In a model using human colon cancer cells implanted into the spleen, S-3304 notably reduced liver metastases.

Table: Comparative Efficacy in Animal Models

| Study Type | Tumor Type | Administration Route | Efficacy Observed |

|---|---|---|---|

| Lewis Lung Carcinoma | Murine Lung Carcinoma | Oral | Significant reduction in metastasis |

| Human Colon Cancer | C-1H Colon Cancer | Oral | Reduced liver metastasis |

特性

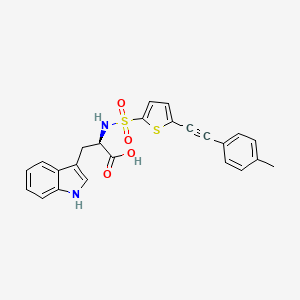

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLDDLVLSQGSZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174292 | |

| Record name | S-3304 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203640-27-1 | |

| Record name | S-3304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203640271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3304 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-3304 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-3304 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK459F050X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。